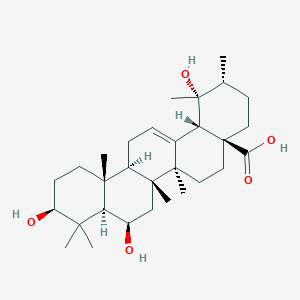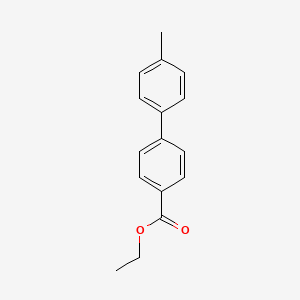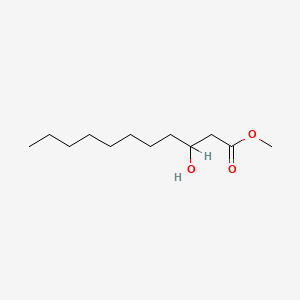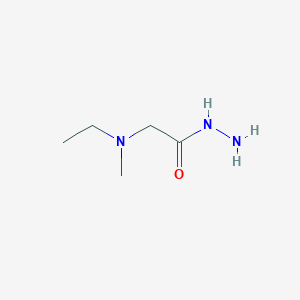
1-Allyl-3-vinyliMidazoliuM chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-vinyliMidazoliuM chloride is an ionic liquid . It has a chemical formula of C8H12ClN2 and a molecular weight of 166.65 g/mol .
Synthesis Analysis
The ionic liquid can be synthesized by γ-radiation-induced polymerization of the ionic liquid monomer 1-allyl-3-vinylimidazolium chloride and crosslinking at ambient temperature without any additives . Another method involves solventless microwave irradiation of allyl chloride and N-methylimidazole in a sealed vessel .Molecular Structure Analysis
The molecular formula of 1-Allyl-3-vinyliMidazoliuM chloride is C8H11ClN2 . The exact mass is 170.0610761 g/mol and the monoisotopic mass is also 170.0610761 g/mol .Chemical Reactions Analysis
1-Allyl-3-vinyliMidazoliuM chloride has been used in the extraction of phenolic compounds from waste fluid streams . It has also been used in the synthesis of a novel polymeric ionic liquid gel (PIL gel) by γ-radiation-induced polymerization .Scientific Research Applications
Hexavalent Chromium Removal
This compound can be used in the synthesis of a novel polymeric ionic liquid gel (PIL gel) through γ-radiation-induced polymerization . This PIL gel exhibits superior adsorption ability toward hexavalent chromium (Cr (VI)) in aqueous solutions with a broad pH range (1–7) through anion exchange . The PIL gel can be recovered using a NaCl solution or a NaOH solution without much decreasing the adsorption capacity .
Metal Plating and Electropolishing
This compound is used in metal plating and electropolishing . It helps in the process of depositing a layer of any desired metal on another material by means of electricity, which modifies the surface properties.
Phase Transfer Media
1-Allyl-3-vinyliMidazoliuM chloride is used as a phase transfer media . It facilitates the migration of a reactant from one phase into another phase where reaction can take place.
Batteries and Fuel Cells
This compound is used in batteries and fuel cells . It can enhance the performance of these devices.
Industrial Solvents
1-Allyl-3-vinyliMidazoliuM chloride is used as an industrial solvent . It can dissolve or dilute other substances without causing a chemical change to the substance or the solvent.
Enzymatic Catalysis
This compound is used in enzymatic catalysis . It can speed up the rate of chemical reactions by providing an alternative reaction pathway with a lower activation energy.
Lubricants and Heat Transfer
1-Allyl-3-vinyliMidazoliuM chloride is used in lubricants and heat transfer . It can reduce friction between surfaces in mutual contact, which reduces the heat generated when the surfaces move.
Safety And Hazards
If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Future Directions
properties
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCEKOMLYESGW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C=C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-vinylimidazolium chloride | |
Q & A
Q1: What makes 1-allyl-3-vinylimidazolium chloride a versatile building block for functional materials?
A: 1-Allyl-3-vinylimidazolium chloride is an ionic liquid monomer with two key features: a charged imidazolium ring and reactive vinyl and allyl groups. [, ] The presence of both ionic and polymerizable moieties allows for its incorporation into various polymeric structures. This enables the design of materials with combined properties of ionic liquids and polymers, such as high ionic conductivity, thermal stability, and tunable mechanical strength. []
Q2: How has 1-allyl-3-vinylimidazolium chloride been used to develop novel materials for environmental remediation?
A: Researchers have successfully synthesized a polymeric ionic liquid gel (PIL gel) using 1-allyl-3-vinylimidazolium chloride as a monomer through a simple γ-radiation-induced polymerization. [] This PIL gel demonstrated excellent adsorption capacity for hexavalent chromium [Cr(VI)] from aqueous solutions, a toxic heavy metal pollutant. The charged imidazolium groups within the PIL gel facilitate the removal of Cr(VI) anions through an anion exchange mechanism. []
Q3: Can 1-allyl-3-vinylimidazolium chloride be used to create catalysts for challenging chemical reactions?
A: Yes, 1-allyl-3-vinylimidazolium chloride has shown promise in the development of heterogeneous catalysts. When used as a structure-directing agent during the synthesis of carbon-supported iron oxide nanoparticles (Fe2O3 NPs), it leads to a well-dispersed and highly active catalyst. [] This catalyst exhibits excellent activity and selectivity for the challenging oxidation of benzene to phenol using molecular oxygen (O2) as the oxidant, a reaction of significant industrial interest. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/no-structure.png)
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)



![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
